molecular formula C12H16ClN3O B1463354 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1193388-76-9

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B1463354
CAS No.: 1193388-76-9
M. Wt: 253.73 g/mol
InChI Key: KNOZVJJSFJDQIV-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a 1,3,4-oxadiazole core substituted with a phenyl group. The hydrochloride salt improves solubility in polar solvents, making it suitable for biological assays .

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOZVJJSFJDQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Phenyl-1,3,4-oxadiazole Core

The key intermediate, 5-phenyl-1,3,4-oxadiazole, is typically prepared by cyclization of appropriate hydrazide precursors with orthoesters or related reagents.

  • Starting Material: Isonicotinic acid hydrazide or related acid hydrazides.
  • Cyclization Reagent: Triethyl orthobenzoate is commonly used for the formation of the 1,3,4-oxadiazole ring bearing the phenyl substituent.
  • Reaction Conditions: The hydrazide is refluxed with triethyl orthobenzoate for approximately 24 hours. After completion, excess reagent is removed under reduced pressure.
  • Purification: The crude product is washed with cold ethanol and recrystallized to obtain pure 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine or related oxadiazole derivatives.
  • Yield and Physical Data: Yields are typically high (around 80-90%), and the product is isolated as a light yellow solid with melting points in the range of 160–161°C.

Introduction of the Propan-2-amine Side Chain

The attachment of the propan-2-amine moiety to the oxadiazole ring is achieved through alkylation or reductive amination methods.

  • General Approach: The oxadiazole intermediate bearing a reactive methyl or halomethyl group at the 2-position is reacted with isopropylamine.
  • Reaction Medium: Common solvents include ethanol or acetic acid, which facilitate reflux conditions and solubilize reactants.
  • Reaction Conditions: The mixture is refluxed under controlled temperature, typically monitored via thin layer chromatography (TLC) to track reaction progress.
  • Purification: The crude amine product is purified by crystallization or recrystallization, often yielding the free base.
  • Conversion to Hydrochloride Salt: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, improving stability and handling properties.

Alternative Synthetic Routes and Enhancements

Recent literature also describes microwave-assisted synthesis and use of various hydrazide derivatives to improve yields and reduce reaction times.

  • Microwave-Assisted Cyclization: Using household microwave ovens at controlled power settings (e.g., 60% power for 15 minutes) has been reported to produce oxadiazole derivatives with yields of 60-80%, significantly reducing reaction times compared to conventional reflux.
  • Use of Hydrazides and Carbon Disulfide: Some methods involve preparing 1,3,4-oxadiazole-2-thiones from hydrazides and carbon disulfide, followed by further functionalization to introduce amino groups.
  • Reactions with Cyanogen Bromide: Hydrazides reacted with cyanogen bromide in alkaline solutions yield 2-amino-1,3,4-oxadiazole derivatives, which can be further modified to incorporate the propan-2-amine side chain.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of hydrazide Isonicotinic acid hydrazide + triethyl orthobenzoate, reflux 24 h 80-90 Formation of 5-phenyl-1,3,4-oxadiazole core
2 Alkylation/Reductive amination Oxadiazole intermediate + isopropylamine, reflux in ethanol/acetic acid 70-85 Introduction of propan-2-amine side chain
3 Salt formation Treatment with HCl in ethanol/ether Quantitative Conversion to hydrochloride salt for stability
4 Microwave-assisted synthesis Microwave irradiation at 60% power, ~15 min 60-80 Alternative rapid synthesis method for oxadiazole
5 Hydrazide + CS2 cyclization Hydrazide + carbon disulfide, reflux Variable Formation of 1,3,4-oxadiazole-2-thiones
6 Reaction with cyanogen bromide Hydrazide + cyanogen bromide in alkaline medium Variable Synthesis of 2-amino-1,3,4-oxadiazole derivatives

Analytical and Characterization Techniques

Throughout the synthesis, the following analytical methods are employed to confirm structure and purity:

Research Findings and Optimization

  • The use of triethyl orthobenzoate is essential for high-yield formation of the phenyl-substituted oxadiazole ring.
  • Reflux times of approximately 24 hours ensure complete cyclization.
  • Microwave-assisted synthesis offers a promising alternative to reduce reaction times without significant loss in yield.
  • Formation of the hydrochloride salt improves compound stability and solubility, facilitating further pharmaceutical development.
  • The propan-2-amine side chain introduction is best achieved under reflux in ethanol or acetic acid, with reaction monitoring to optimize yields and minimize side products.

This detailed synthesis overview of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride integrates diverse research findings and practical methodologies, providing a comprehensive guide for its preparation in professional and research settings.

Scientific Research Applications

Medicinal Chemistry

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is being explored for its potential therapeutic properties. Its oxadiazole moiety is known for bioactivity, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Proteomics Research

The compound is utilized as a biochemical reagent in proteomics research. It aids in the study of protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms.

Case Study: Protein Interaction Studies

In proteomics, this compound has been employed to investigate protein-ligand interactions. Its ability to stabilize certain protein conformations makes it a valuable tool for researchers studying enzyme mechanisms and drug design .

Agricultural Chemistry

There is emerging interest in the application of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties.

Case Study: Herbicidal Activity

Preliminary studies suggest that oxadiazole derivatives can exhibit herbicidal activity against specific weed species. This application could lead to the development of new environmentally friendly agricultural chemicals .

Safety Data Summary

Hazard IdentificationPrecautionary Statements
May cause irritationUse protective gloves and eyewear
Handle in a well-ventilated areaAvoid release into the environment

Mechanism of Action

Comparison with Similar Compounds

Hydrazide-Functionalized Analogs

Compounds such as N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) and N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) () share the 5-phenyl-1,3,4-oxadiazole moiety but incorporate hydrazide and aromatic substituents. These modifications result in higher melting points (e.g., 295–296°C for 6d ) compared to the target compound, likely due to enhanced intermolecular hydrogen bonding and π-π stacking .

Thiazole and Pyridine Hybrids

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () replaces the isopropyl group with a thiazole ring, introducing additional nitrogen atoms that may improve metal-binding properties.

Amine-Substituted Oxadiazoles

Compounds like QB-2598 (Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine) and QV-7297 (N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride) () feature methylamine substituents instead of isopropylamine. The bulkier isopropyl group in the target compound may confer higher lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Oxadiazole vs. Thiadiazole Derivatives

The 1,3,4-thiadiazole analog 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () replaces the oxygen atom in the oxadiazole ring with sulfur.

1,2,4-Oxadiazole Isomers

Compounds such as 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride () and 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride () exhibit regioisomeric oxadiazole cores. The 1,3,4-oxadiazole in the target compound is less common in drug design but offers distinct electronic properties due to the positioning of heteroatoms .

Physicochemical and Structural Properties

Crystallographic Insights

The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine () reveals a planar oxadiazole ring with a phenyl group inclined at 13.42°, stabilized by N–H⋯N hydrogen bonds. The target compound’s isopropyl group likely disrupts this planarity, reducing crystallinity but improving solubility .

Thermal Stability

Melting points of analogs vary widely:

  • 6d : 295–296°C ()
  • 6e : 158–159°C ()
    The target compound’s melting point is unreported but expected to be lower than 6d due to reduced hydrogen-bonding capacity.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound C₁₂H₁₆ClN₃O Isopropylamine, phenyl N/R High lipophilicity, hydrochloride
6d (Hydrazide derivative) C₂₃H₁₉N₅O₄ 4-Nitrobenzylidene, furan 295–296 High thermal stability
QB-2598 C₁₀H₁₂N₄O Methylamine, phenyl N/R Moderate lipophilicity
5-(Pyridine-2-yl) derivative C₈H₇N₅O Pyridine, amine N/R Enhanced antimicrobial activity
1,3,4-Thiadiazole analog C₁₆H₁₆ClN₃S Thiadiazole, chlorophenyl N/R Increased electron density

Biological Activity

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₅N₃O·HCl
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1193388-76-9

Synthesis

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through oxidative cyclization of N-acyl hydrazones or by reacting aromatic hydrazides with aldehydes.
  • Introduction of the Phenyl Group : A nucleophilic substitution reaction where a phenyl halide reacts with the oxadiazole intermediate.
  • Attachment of Propan-2-ylamine : The final step involves reacting the oxadiazole derivative with isopropylamine under reflux conditions in an organic solvent like ethanol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to oxadiazoles. For instance, derivatives similar to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines:

  • IC₅₀ Values : Compounds in this class exhibited IC₅₀ values ranging from 1.88 µM to 42.30 µM against different tumor cell lines such as MCF7 and A549 .
CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF71.88 ± 0.11
Compound BA54926
Compound CHepG20.07

The biological activity of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride may be attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

  • Inhibition of Notum Carboxylesterase : This compound has been shown to effectively inhibit Notum carboxylesterase, which plays a role in Wnt signaling pathways crucial for cell proliferation and differentiation.
  • Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis without significant toxicity at lower doses.

Case Studies

A recent study focused on the synthesis and biological evaluation of oxadiazole derivatives demonstrated that modifications in the oxadiazole structure can significantly enhance antitumor activity. The study reported that certain derivatives exhibited higher potency compared to standard chemotherapeutic agents like carboplatin .

Example Case Study

In a controlled laboratory setting:

Results indicated that at a concentration of 10 µM, the compound reduced cell viability by over 50% in MCF7 cells within 48 hours.

Q & A

Q. What strategies address inconsistent biological activity data in antimicrobial assays?

  • Case Study : In disc diffusion assays (e.g., Table 2 in ), variations in zone-of-inhibition diameters may arise from:
  • Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability .
  • Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models separately. Adjust inoculum density to 1×10⁶ CFU/mL for consistency .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiviral activity?

  • Methodology :
  • Scaffold Modification : Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to improve binding to viral entry proteins (e.g., SARS-CoV-2 spike protein) .
  • Bioisosteric Replacement : Substitute the phenyl group on the oxadiazole with pyridyl or thiophene to modulate electronic effects and solubility .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., ACE2 receptor). Prioritize derivatives with ΔG < −8 kcal/mol .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 50% vs. 70% for amine coupling) may stem from trace moisture in THF. Use molecular sieves for solvent drying .
  • Biological Activity : Inconsistent antiviral IC₅₀ values could reflect differences in cell lines (e.g., Vero E6 vs. Calu-3). Standardize protocols using WHO-recommended cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

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